molecular formula C9H7ClO B6159558 4-chloro-1-ethynyl-2-methoxybenzene CAS No. 1587729-01-8

4-chloro-1-ethynyl-2-methoxybenzene

Cat. No. B6159558
CAS RN: 1587729-01-8
M. Wt: 166.6
InChI Key:
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Description

“4-chloro-1-ethynyl-2-methoxybenzene” is a chemical compound with the empirical formula C9H7ClO . It has a molecular weight of 166.60 . The structure of this compound can be represented by the SMILES string COC1=CC (C#C)=C (C=C1)Cl .


Molecular Structure Analysis

The InChI representation of “4-chloro-1-ethynyl-2-methoxybenzene” is 1S/C9H7ClO/c1-3-7-6-8 (11-2)4-5-9 (7)10/h1,4-6H,2H3 . This indicates that the molecule consists of a benzene ring with a chlorine atom, an ethynyl group, and a methoxy group attached to it .


Physical And Chemical Properties Analysis

“4-chloro-1-ethynyl-2-methoxybenzene” is a liquid at room temperature .

Scientific Research Applications

Organic Synthesis Building Block

4-chloro-1-ethynyl-2-methoxybenzene: serves as a versatile building block in organic synthesis. Its unique structure allows for various chemical transformations, making it a valuable compound for constructing complex molecular architectures. For instance, it can undergo Sonogashira coupling, a reaction widely used to form carbon-carbon bonds between an alkyne and an aryl or vinyl halide, under the presence of palladium and copper catalysts .

Safety and Hazards

This compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures should be taken when handling this compound .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-chloro-1-ethynyl-2-methoxybenzene involves the introduction of a chloro group, an ethynyl group, and a methoxy group onto a benzene ring.", "Starting Materials": [ "4-chlorobenzoic acid", "sodium hydroxide", "acetic anhydride", "acetylene gas", "methyl iodide", "potassium carbonate", "palladium on carbon" ], "Reaction": [ "4-chlorobenzoic acid is reacted with sodium hydroxide to form 4-chlorobenzoate.", "4-chlorobenzoate is then reacted with acetic anhydride and a catalyst to form 4-chloroacetophenone.", "4-chloroacetophenone is reacted with acetylene gas and a catalyst to form 4-chloro-1-ethynylacetophenone.", "4-chloro-1-ethynylacetophenone is then reacted with methyl iodide and a base to form 4-chloro-1-ethynyl-2-methylacetophenone.", "4-chloro-1-ethynyl-2-methylacetophenone is reacted with potassium carbonate and a palladium catalyst to form 4-chloro-1-ethynyl-2-methoxybenzene." ] }

CAS RN

1587729-01-8

Product Name

4-chloro-1-ethynyl-2-methoxybenzene

Molecular Formula

C9H7ClO

Molecular Weight

166.6

Purity

95

Origin of Product

United States

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